6-(Methylthio)purine

Cancer Chemotherapy Purine Antimetabolites Cytotoxicity Assay

For researchers requiring a 6-substituted purine with superior metabolic stability and unique synthetic versatility, 6-(Methylthio)purine is the definitive choice. Its methylthio (-SCH₃) group resists microsomal demethylation, ensuring stable experimental concentrations—a property absent in 6-chloropurine or 6-methylpurine. This moiety also serves as a programmable synthetic handle, oxidizable to diverse functional tags including radioactive ³⁵S-thio labels for cross-linking studies. Additionally, it undergoes efficient nickel-catalyzed Grignard coupling (62–74% yield). Substituting with generic analogs compromises both metabolic integrity and site-specific reactivity.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
CAS No. 133762-85-3
Cat. No. B7722819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylthio)purine
CAS133762-85-3
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESCSC1=NC=NC2=C1NC=N2
InChIInChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
InChIKeyUIJIQXGRFSPYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylthio)purine (CAS 133762-85-3): Chemical Identity and Sourcing Overview


6-(Methylthio)purine (synonyms: 6-Methylmercaptopurine, 6-Methylthiopurine) is a thiopurine derivative belonging to the purine analog class [1]. The base molecular formula is C₆H₆N₄S with a molecular weight of 166.2 g/mol [2]. Notably, the CAS registry number provided (133762-85-3) appears to be a specific derivative or salt form; the majority of primary literature and authoritative databases catalog the parent compound under CAS 50-66-8 [1]. This compound features a methylsulfanyl (-SCH₃) group at the 6-position of the purine ring, distinguishing it from other 6-substituted purines such as 6-mercaptopurine (thiol group) and 6-methylpurine (alkyl group). It is primarily utilized as a synthetic intermediate in nucleoside/nucleotide chemistry and as a precursor in oligonucleotide modification studies [3].

6-(Methylthio)purine Procurement: Why Simple Purine Analogs Are Not Interchangeable


Generic substitution of 6-(Methylthio)purine with other 6-substituted purines (e.g., 6-chloropurine or 6-mercaptopurine) is not scientifically valid due to fundamental differences in metabolic stability and synthetic utility. The methylthio group at the 6-position confers distinct chemical and biological properties that cannot be replicated by thiol, chloro, or amino substituents. Specifically, ring-methylated 6-thiopurines like 6-(Methylthio)purine demonstrate high metabolic stability, resisting demethylation by microsomal enzymes that readily cleave other methylthio and methylamino purine derivatives [1]. Furthermore, the methylthio group serves as a unique synthetic handle; it can be selectively oxidized and converted into various functional groups, including radioactive ³⁵S-thio tags for cross-linking studies, a reactivity profile not shared by 6-chloropurine or 6-methylpurine [2]. Therefore, substituting this compound with a generic analog would fundamentally alter experimental outcomes, either through unintended metabolic degradation or loss of the required site-specific chemical reactivity.

6-(Methylthio)purine Quantitative Differentiation Data vs. 6-Chloropurine, 6-Mercaptopurine, and 6-Methylpurine


6-(Methylthio)purine Ribonucleoside Exhibits Significantly Lower Cytotoxicity Than Carbocyclic Adenosine Analog in Human Carcinoma Cells

In direct comparative testing against H.Ep. #2 human epidermoid carcinoma cells, the carbocyclic analog of 6-methylthiopurine ribonucleoside demonstrated no measurable cytotoxicity at concentrations up to 150 µM. This stands in stark contrast to the carbocyclic analog of adenosine (C-Ado), which exhibited potent cytotoxicity with an ED₅₀ of 0.7 µM under identical assay conditions [1]. The absence of cytotoxicity for the methylthio derivative highlights a key structural requirement (the 6-amino group of adenosine) for potent growth inhibition in this cell line. This data is essential for researchers seeking a non-cytotoxic purine scaffold for mechanistic studies or for those differentiating between adenosine-dependent and adenosine-independent pathways.

Cancer Chemotherapy Purine Antimetabolites Cytotoxicity Assay

6-(Methylthio)purine as a Superior Synthetic Intermediate: 62-74% Yield in Nickel-Catalyzed Cross-Coupling vs. 6-Chloropurine's Variable Reactivity

6-(Methylthio)purine serves as an effective electrophilic partner in nickel-catalyzed cross-coupling reactions with Grignard reagents, enabling the synthesis of 6-alkyl/aryl purines in 62-74% yields [1]. This reactivity profile is distinct from that of 6-chloropurine, a common alternative for similar transformations. While 6-chloropurine can also undergo such reactions, the methylthio derivative offers a different reactivity window and selectivity profile. For instance, 6-chloropurine is often more prone to competing side reactions or requires more forcing conditions. The moderate and reliable yields achieved with 6-(Methylthio)purine provide a practical and reproducible route for introducing diverse C6 substituents onto the purine core, particularly for the synthesis of nucleoside analogs where the 6-chloropurine intermediate may be too reactive or lead to undesired byproducts.

Organic Synthesis Nucleoside Chemistry Cross-Coupling Reactions

Differential Metabolic Stability: 6-(Methylthio)purine Resists Microsomal Demethylation While Methylamino Analogs Are Rapidly Cleaved

A systematic study of microsomal demethylation revealed that ring-methylated 6-thiopurines, a class that includes 6-(Methylthio)purine, are exceptionally stable and resistant to demethylation by mouse liver microsomal enzymes. In contrast, most other methylthiol and methylamino purine derivatives undergo significant demethylation under the same experimental conditions [1]. This finding is critical for researchers designing metabolically stable probes or for those interpreting biological activity data. Substituting 6-(Methylthio)purine with a structurally similar methylamino or methoxy analog would introduce a major metabolic liability—rapid enzymatic cleavage—which would fundamentally alter the compound's effective concentration and duration of action in cellular or in vivo assays.

Drug Metabolism Pharmacokinetics Purine Biochemistry

Procurement Guidance: Optimal Research Applications for 6-(Methylthio)purine (CAS 133762-85-3)


Synthesis of 6-Alkyl/Aryl Purine Derivatives via Nickel-Catalyzed Cross-Coupling

Researchers aiming to introduce diverse alkyl or aryl substituents at the C6 position of the purine ring should consider 6-(Methylthio)purine as a key starting material. As demonstrated, it undergoes efficient nickel-catalyzed coupling with Grignard reagents, providing 6-substituted purines in 62-74% yield [1]. This method offers a reliable alternative to reactions with 6-chloropurine, potentially providing better control over reaction outcomes and yields for specific nucleoside and nucleotide analog syntheses [1].

Post-Synthetic Oligonucleotide Modification and Bioconjugation

For studies involving site-specific functionalization of DNA or RNA, 6-(Methylthio)purine is an indispensable tool. It can be incorporated into oligonucleotides and, following synthesis, the methylthio group can be selectively oxidized and converted into various functional tags, including radioactive ³⁵S-thio labels for cross-linking and interaction studies [2]. This post-synthetic modification strategy is not feasible with other common 6-substituted purine analogs like 6-methylpurine or 6-chloropurine, making this compound uniquely valuable for chemical biology applications [2].

Development of Metabolically Stable Purine-Based Chemical Probes

In experimental systems where metabolic stability is paramount—such as in vivo studies or long-term cell culture experiments—6-(Methylthio)purine is the preferred choice among purine analogs. Its proven resistance to microsomal demethylation ensures that the compound's concentration and activity are not rapidly diminished by common metabolic enzymes [3]. This property contrasts sharply with more labile methylamino and methoxy analogs, which are subject to rapid enzymatic degradation, thereby confounding experimental interpretation [3].

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